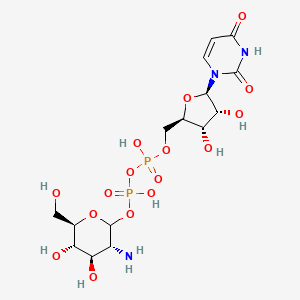
UDP-D-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-D-glucosamine is an UDP-alpha-D-glucosamine.
Wissenschaftliche Forschungsanwendungen
1.1. Glycoconjugate Synthesis
UDP-D-glucosamine serves as a substrate for the synthesis of glycosaminoglycans (GAGs), such as hyaluronan, chondroitin sulfate, and heparan sulfate. These compounds are essential for maintaining the structural integrity of tissues and facilitating cell signaling processes. The synthesis occurs primarily in the Golgi apparatus, where UDP-GlcNAc is utilized to form N- and O-glycosidic linkages in proteins and lipids .
1.2. Cell Wall Biosynthesis in Bacteria
In bacteria, UDP-GlcNAc is crucial for synthesizing peptidoglycan, a key component of the bacterial cell wall. It acts as a precursor in the biosynthetic pathways leading to the formation of N-acetylmuramic acid and other essential components that maintain cell wall integrity . This pathway is a target for antibiotic development due to its absence in eukaryotic cells.
2.1. Cartilage Health and Osteoarthritis
This compound is widely studied for its potential benefits in joint health, particularly in osteoarthritis management. Supplementation with glucosamine (a precursor to UDP-GlcNAc) has been shown to promote cartilage repair and reduce inflammation . Clinical trials have reported improvements in joint function and pain reduction among patients taking glucosamine supplements.
2.2. Metabolic Disorders
Research indicates that UDP-GlcNAc plays a role in metabolic regulation, particularly concerning insulin sensitivity and glucose metabolism. Elevated levels of UDP-GlcNAc have been associated with insulin resistance, suggesting that modulation of this metabolite could be beneficial in treating conditions like type 2 diabetes .
3.1. Drug Development
Due to its safety profile and biological activity, this compound is being explored as a candidate for drug development. Its role in modulating cellular processes makes it suitable for designing therapeutics targeting metabolic disorders or inflammatory diseases .
3.2. Biotechnology
UDP-GlcNAc is employed in biotechnological applications, such as enzyme engineering and metabolic pathway reconstruction. Its ability to influence glycosylation patterns makes it valuable for producing recombinant proteins with desired properties .
Case Studies
Eigenschaften
Molekularformel |
C15H25N3O16P2 |
|---|---|
Molekulargewicht |
565.32 g/mol |
IUPAC-Name |
[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14?/m1/s1 |
InChI-Schlüssel |
CYKLRRKFBPBYEI-VKMSGHKJSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















